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molecular formula C9H6BrFO2 B7797525 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid

3-(4-Bromo-2-fluorophenyl)-2-propenoic acid

Cat. No. B7797525
M. Wt: 245.04 g/mol
InChI Key: SVJGKQYKYNDYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381832B2

Procedure details

62 ml of sulfuric acid were added to 236 ml of water and the mixture was cooled to 5° C. 57.0 g of 4-bromo-2-fluoroaniline were added at this temperature and a solution of 24.2 g of sodium nitrite in 45 ml of water was added dropwise at 0 to 2° C. in the course of 30 minutes and the mixture was stirred for 20 minutes. 2.8 g of amidosulfonic acid were then added. 5 ml of the diazonium salt solution were added dropwise at 40° C. to 27.5 g of acrylic acid, 0.23 g of palladium(II) acetylacetonate was added and the residual diazonium salt solution was added dropwise in the course of 20 minutes. The mixture was stirred at 40° C. for 4 hours. It was allowed to cool to room temperature and the product was isolated by filtration. After drying, 54.4 g of 4-bromo-2-fluorocinnamic acid were present (74% of theory; melting point: 218° C.).
Quantity
62 mL
Type
reactant
Reaction Step One
Name
Quantity
236 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.23 g
Type
catalyst
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:13]=[CH:12][C:10](N)=[C:9]([F:14])[CH:8]=1.N([O-])=O.[Na+].NS(O)(=O)=O.[C:24]([OH:28])(=[O:27])[CH:25]=[CH2:26]>O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[Br:6][C:7]1[CH:13]=[CH:12][C:10]([CH:26]=[CH:25][C:24]([OH:28])=[O:27])=[C:9]([F:14])[CH:8]=1 |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
62 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
236 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Step Three
Name
Quantity
24.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
NS(=O)(=O)O
Step Five
Name
diazonium salt
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.23 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
Step Six
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 40° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=CC(=C(C=CC(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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